molecular formula C21H16BrNO2 B14389321 N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide CAS No. 88312-98-5

N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide

Cat. No.: B14389321
CAS No.: 88312-98-5
M. Wt: 394.3 g/mol
InChI Key: NMXCEQGXEYTKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide is a chemical compound with the molecular formula C21H16BrNO It is a member of the benzamide family, characterized by the presence of a benzoyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with 2-bromo-4-methylaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce benzoic acid and 2-bromo-4-methylaniline .

Scientific Research Applications

N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • N-(2-Bromo-4-methylphenyl)benzamide
  • 2-Bromo-N-(4-chlorophenyl)-N-hydroxybenzamide

Uniqueness

N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88312-98-5

Molecular Formula

C21H16BrNO2

Molecular Weight

394.3 g/mol

IUPAC Name

N-benzoyl-N-(2-bromo-4-methylphenyl)benzamide

InChI

InChI=1S/C21H16BrNO2/c1-15-12-13-19(18(22)14-15)23(20(24)16-8-4-2-5-9-16)21(25)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

NMXCEQGXEYTKQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.